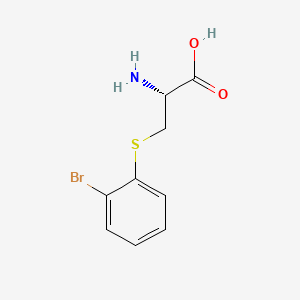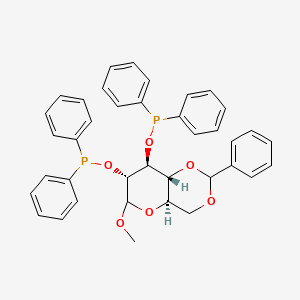
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside is a complex organic compound known for its unique structure and properties. It is primarily used as a ligand in various catalytic processes, particularly in asymmetric hydrosilylation of ketones . This compound is characterized by the presence of diphenylphosphino groups and a benzylidene-protected glucopyranoside moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
The synthesis of Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as triphenylphosphine and chlorodiphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the benzylidene group, leading to the removal of the protecting group.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside has several scientific research applications:
Biology: Its role as a ligand can be explored in biochemical studies involving metal complexes.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals, leveraging its catalytic properties.
Mécanisme D'action
The mechanism by which Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside exerts its effects is primarily through its role as a ligand. It forms complexes with metal ions, which then participate in catalytic cycles. The diphenylphosphino groups coordinate with the metal center, facilitating various catalytic transformations. The benzylidene-protected glucopyranoside moiety provides steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .
Comparaison Avec Des Composés Similaires
Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside can be compared with other similar compounds such as:
- 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)
These compounds share a common ether-linked diphenylphosphino backbone but differ in their structural backbones and substituents, which affect their intra-molecular P···P distances and catalytic properties . This compound is unique due to its glucopyranoside moiety, which provides distinct steric and electronic characteristics.
Propriétés
Formule moléculaire |
C38H36O6P2 |
|---|---|
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
[(4aR,7R,8S,8aR)-7-diphenylphosphanyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane |
InChI |
InChI=1S/C38H36O6P2/c1-39-38-36(44-46(31-23-13-5-14-24-31)32-25-15-6-16-26-32)35(34-33(41-38)27-40-37(42-34)28-17-7-2-8-18-28)43-45(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h2-26,33-38H,27H2,1H3/t33-,34-,35+,36-,37?,38?/m1/s1 |
Clé InChI |
VDNNRBDPKKKMFA-QWWUUDSKSA-N |
SMILES isomérique |
COC1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


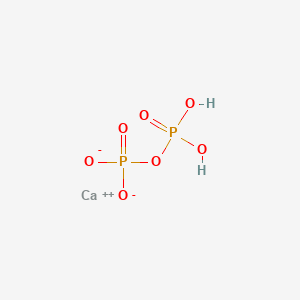


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)

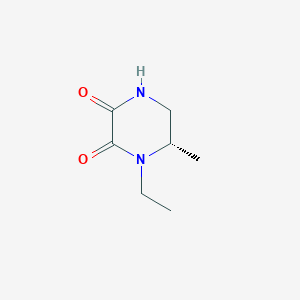
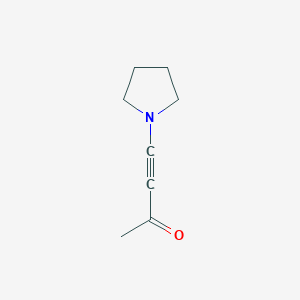
![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)


![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
